N-Ethoxy-N-methylpyrrolidin-3-amine

Description

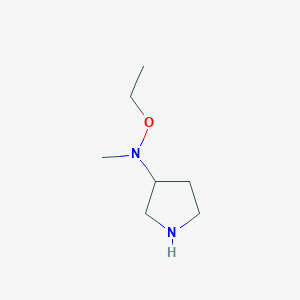

N-Ethoxy-N-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine backbone substituted with ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at the nitrogen atom. This compound belongs to the pyrrolidine amine class, characterized by a five-membered saturated ring with one nitrogen atom. Such structural features make it relevant in medicinal chemistry for drug design, particularly as a building block for bioactive molecules targeting neurological or antimicrobial pathways.

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-ethoxy-N-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2O/c1-3-10-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

IVQYZSDVUHURTN-UHFFFAOYSA-N |

Canonical SMILES |

CCON(C)C1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxy-N-methylpyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of N-methylpyrrolidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halides, thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: this compound N-oxide

Reduction: N-Methylpyrrolidin-3-amine

Substitution: Various substituted pyrrolidines depending on the nucleophile used

Scientific Research Applications

N-Ethoxy-N-methylpyrrolidin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Ethoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares N-Ethoxy-N-methylpyrrolidin-3-amine with structurally related pyrrolidine and pyridine derivatives, focusing on molecular features, synthesis, and applications.

Structural Analogues and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

Computational and Experimental Data Gaps

- This compound : Experimental data (e.g., melting point, NMR) are absent in the provided evidence. Predictions based on analogues suggest a melting point range of 50–80°C and moderate aqueous solubility.

- Contradictions in Reactivity : ’s pyridine derivative with nitro and ethoxy groups exhibits regioselective substitution, whereas ’s methoxy-pyridine amine shows stability under acidic conditions. This highlights the need for tailored synthetic protocols for pyrrolidine vs. pyridine systems .

Biological Activity

N-Ethoxy-N-methylpyrrolidin-3-amine (also referred to as 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group and a pyrrolidine ring, which contribute to its unique chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 171.25 g/mol. The presence of these functional groups allows the compound to interact with various biological targets, potentially influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes or receptors. This binding can alter the activity of these targets, leading to various biochemical effects. The exact pathways involved may vary based on the context of use, but preliminary studies suggest involvement in:

- Enzyme inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor modulation : It could modulate receptor activity, influencing physiological responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Initial studies have suggested that compounds with similar structures possess antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.

- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating that this compound might have similar effects.

In Vitro Studies

A study exploring the structure-activity relationship (SAR) of related compounds found that modifications in the pyrrolidine ring significantly affected biological activity. For instance, specific substitutions on the nitrogen atom enhanced selectivity for neuronal nitric oxide synthase (nNOS), suggesting that similar modifications could be explored for this compound to optimize its efficacy .

Comparative Analysis

The following table summarizes key findings from comparative studies involving this compound and related compounds:

| Compound | Biological Activity | Selectivity |

|---|---|---|

| This compound | Potential antimicrobial properties | Moderate |

| (±)-32 and (±)-34 | Low nanomolar nNOS inhibitors | >1000-fold for nNOS |

| 2-Ethoxyacetamide | General enzyme inhibition | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.